molecular formula C6H12O4 B6283173 2,3-dihydroxy-4-methylpentanoic acid CAS No. 1314916-63-6

2,3-dihydroxy-4-methylpentanoic acid

Cat. No.: B6283173
CAS No.: 1314916-63-6
M. Wt: 148.2
InChI Key:
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Description

2,3-Dihydroxy-4-methylpentanoic acid is a naturally occurring dicarboxylic acid found in various organisms, including plants, mammals, and bacteria

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroxy-4-methylpentanoic acid involves multiple oxidation steps. The process begins with the oxidation of 4-methyl-2-pentanone to 4-methyl-2-pentanol using sodium borohydride as a reducing agent and acetic acid as a solvent. This is followed by the oxidation of 4-methyl-2-pentanol to 4-methyl-2-pentanone-1,4-diol using sodium hypochlorite and sodium hydroxide as oxidizing agents. Finally, the diol is oxidized to this compound using sodium nitrite, sulfuric acid, and sodium nitrate.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroxy-4-methylpentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Sodium hypochlorite, sodium hydroxide, sodium nitrite, sulfuric acid, and sodium nitrate are commonly used oxidizing agents.

    Reduction: Sodium borohydride is used as a reducing agent.

    Substitution: Specific reagents and conditions for substitution reactions depend on the desired product.

Major Products: The major products formed from these reactions include intermediates such as 4-methyl-2-pentanol and 4-methyl-2-pentanone-1,4-diol.

Scientific Research Applications

    Biochemistry: It serves as a key intermediate in the synthesis of other compounds, such as amino acids and peptides.

    Medicine: Research has explored its potential use as a drug to treat diseases like cancer and diabetes.

Mechanism of Action

The exact mechanism of action of 2,3-dihydroxy-4-methylpentanoic acid is not fully understood. it is believed to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates and lipids. Additionally, it appears to have antioxidant effects, which may be beneficial in treating certain diseases.

Comparison with Similar Compounds

2,3-Dihydroxy-4-methylpentanoic acid can be compared to other similar compounds, such as:

    2,3-Dihydroxy-3-methylpentanoic acid: This compound shares a similar structure but differs in the position of the hydroxyl groups.

    2-Hydroxy-4-methylpentanoic acid: This compound has a single hydroxyl group and is derived from the metabolism of branched-chain amino acids.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,3-dihydroxy-4-methylpentanoic acid involves the oxidation of 4-methyl-2-pentanone to 4-methyl-2-pentanol, followed by the oxidation of the alcohol to 4-methyl-2-pentanone-1,4-diol, and finally the oxidation of the diol to the target compound.", "Starting Materials": ["4-methyl-2-pentanone", "sodium hypochlorite", "sodium hydroxide", "sodium bisulfite", "sodium borohydride", "acetic acid", "sulfuric acid", "sodium nitrite", "sodium nitrate"], "Reaction": ["Step 1: Oxidation of 4-methyl-2-pentanone to 4-methyl-2-pentanol using sodium borohydride as a reducing agent and acetic acid as a solvent.", "Step 2: Oxidation of 4-methyl-2-pentanol to 4-methyl-2-pentanone-1,4-diol using sodium hypochlorite and sodium hydroxide as oxidizing agents.", "Step 3: Oxidation of 4-methyl-2-pentanone-1,4-diol to 2,3-dihydroxy-4-methylpentanoic acid using sodium nitrite, sulfuric acid, and sodium nitrate as oxidizing agents." ] }

CAS No.

1314916-63-6

Molecular Formula

C6H12O4

Molecular Weight

148.2

Purity

95

Origin of Product

United States

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